4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile
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Overview
Description
4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, as well as a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with 3,5-dimethylbenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrimidine ring is activated by the base, allowing the nucleophilic attack by the benzonitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the bromine and chlorine atoms enhances its binding affinity to the target molecules, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
- 4-((5-Bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Uniqueness
4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H9BrClN3O |
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Molecular Weight |
338.59 g/mol |
IUPAC Name |
4-(5-bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C13H9BrClN3O/c1-7-3-9(5-16)4-8(2)11(7)19-12-10(14)6-17-13(15)18-12/h3-4,6H,1-2H3 |
InChI Key |
SKUQUEPJPAYJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)Cl)C)C#N |
Origin of Product |
United States |
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